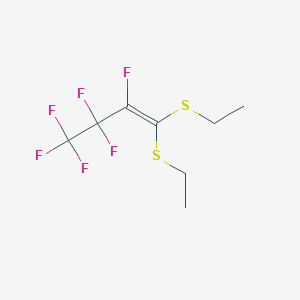
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is a fluorinated organic compound with unique chemical properties. The presence of multiple fluorine atoms and ethylthio groups makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- typically involves the reaction of 1-butene with ethylthiol and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of ethylthio and fluorine groups to the butene backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can replace the ethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethylthio groups can interact with sulfur-containing biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butene, 3-methyl-: Another fluorinated butene derivative with different substituents.
1,1-Bis(ethylthio)-1-butene-3-one: A structurally similar compound with a ketone group.
Uniqueness
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is unique due to the combination of multiple fluorine atoms and ethylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
145327-77-1 |
|---|---|
Formule moléculaire |
C8H10F6S2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C8H10F6S2/c1-3-15-6(16-4-2)5(9)7(10,11)8(12,13)14/h3-4H2,1-2H3 |
Clé InChI |
BTSVADGGHXXSGY-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C(C(F)(F)F)(F)F)F)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

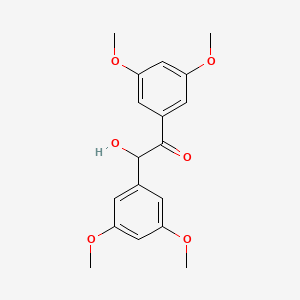
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
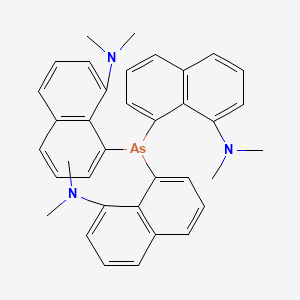
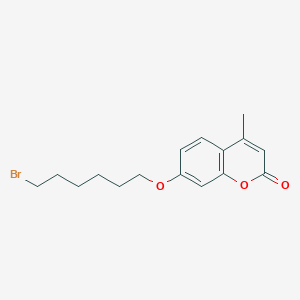
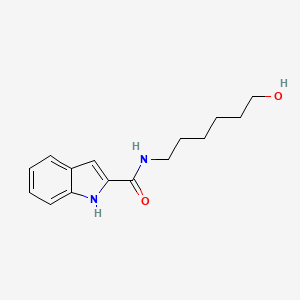
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
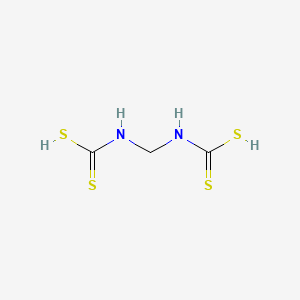
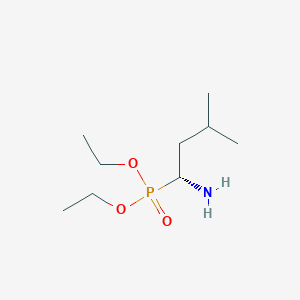
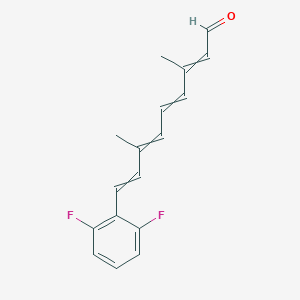

![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
